(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylheptanoic acid: Similar structure but lacks the double bond in the hept-6-enoic acid moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhexanoic acid: Similar structure but with a shorter carbon chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpentanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The presence of the double bond in the hept-6-enoic acid moiety of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid provides unique reactivity and structural features that can be exploited in various chemical transformations and applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFPZWLOJOINV-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670477 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288617-73-2 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.